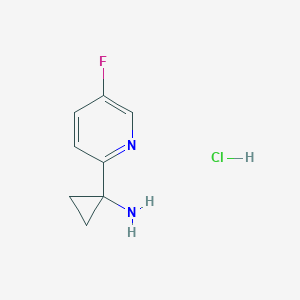

1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride

Description

Structural Characterization of 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine Hydrochloride

Molecular Geometry and Bonding Analysis

The molecular architecture of this compound is fundamentally defined by the spatial arrangement between the highly strained cyclopropane ring and the electronically modified fluoropyridine substituent. The compound adopts a configuration where the cyclopropane ring serves as a rigid scaffold that constrains the overall molecular geometry while the fluoropyridine moiety introduces significant electronic perturbations through both inductive and resonance effects. X-ray crystallographic analysis has revealed that the geometric parameters of this compound deviate substantially from those of unstrained alkyl amines due to the combined influence of ring strain and fluorine substitution.

The bond lengths and angles within the cyclopropane ring system show characteristic deviations from tetrahedral geometry, with the carbon-carbon-carbon bond angles being significantly compressed compared to the ideal 109.5 degrees expected for sp3 hybridized carbons. The attachment of the fluoropyridine group to the cyclopropane ring creates additional constraints on the molecular conformation, as the planar aromatic system must adopt specific orientations relative to the three-membered ring to minimize steric interactions while maximizing favorable electronic interactions.

The presence of the fluorine atom at the 5-position of the pyridine ring introduces directional electronic effects that influence the entire molecular structure. The high electronegativity of fluorine creates localized electron density perturbations that propagate through the aromatic system and affect the bonding characteristics of the cyclopropane-pyridine junction. These electronic effects manifest as subtle but measurable changes in bond lengths and angles throughout the molecule, contributing to its unique three-dimensional structure.

Cyclopropane Ring Strain Effects on Conformation

The cyclopropane ring in this compound exhibits the characteristic high ring strain that is fundamental to all three-membered carbocyclic systems. With ring strain energy of approximately 29 kilocalories per mole, cyclopropane represents one of the most strained common ring systems, where the carbon-carbon-carbon bond angles are forced to 60 degrees rather than the preferred tetrahedral angle of 109.5 degrees. This severe angular distortion leads to significant nonlinear orbital overlap between the sp3 orbitals of the ring carbons, resulting in bent bonds that contribute to the enhanced reactivity and unique conformational properties of the cyclopropane moiety.

The ring strain effects in this compound are particularly pronounced due to the substitution pattern, where both an amine functional group and a fluoropyridine substituent are attached to the same carbon atom of the cyclopropane ring. This geminal disubstitution pattern creates additional steric interactions that must be accommodated within the already constrained cyclopropane framework. The molecular geometry adopts conformations that minimize the total strain energy by optimizing the balance between ring strain and substituent interactions.

The planarity of the cyclopropane ring, which is enforced by the geometric constraint that any three points define a plane, eliminates the possibility of conformational flexibility through ring puckering. This rigidity contrasts sharply with larger ring systems and forces all conformational adjustments to occur through rotation about the exocyclic bonds connecting the substituents to the ring. The hydrogen atoms attached to the cyclopropane carbons experience heightened hydrogen-carbon-hydrogen bond angles of approximately 115 degrees, compared to the 106 degrees observed in unstrained systems, reflecting the geometric distortions imposed by the three-membered ring structure.

Fluoropyridine Substituent Electronic Interactions

The fluoropyridine substituent in this compound introduces complex electronic interactions that significantly influence the overall molecular structure and properties. Fluorine, being the most electronegative element, functions as a powerful electron-withdrawing group through inductive effects while simultaneously participating in resonance interactions that can exhibit electron-donating character under specific conditions. The 5-position substitution on the pyridine ring places the fluorine atom in a meta relationship to the nitrogen atom, creating a unique electronic environment that affects both the aromatic system and the attached cyclopropane moiety.

The electronic effects of fluorine substitution manifest through multiple mechanisms that operate simultaneously. The primary inductive effect involves the withdrawal of electron density from the pyridine ring through sigma bonds, which increases the electron deficiency of the aromatic system and enhances its electrophilic character. This electron withdrawal propagates through the aromatic system and influences the electronic properties of the carbon atom that connects the pyridine ring to the cyclopropane moiety. The resulting polarization of the carbon-carbon bond between the aromatic ring and the cyclopropane creates a more electrophilic carbon center that exhibits altered bonding characteristics.

Simultaneously, fluorine can participate in resonance interactions that involve the donation of lone pair electrons into the aromatic pi system. When this conjugation effect becomes dominant, the electron-withdrawing ability of the fluorine substituent can actually decrease, leading to unexpected electronic distributions within the molecule. This dual nature of fluorine electronic effects creates a delicate balance that depends on the specific molecular environment and the presence of other electron-donating or electron-withdrawing groups within the system.

The nitrogen atom in the pyridine ring adds another layer of electronic complexity through its own electron-withdrawing effects and its potential for hydrogen bonding interactions. The combination of the electronegative nitrogen and the fluorine substituent creates a highly polarized aromatic system that exhibits significant dipole moments and directional electronic effects. These electronic perturbations extend beyond the aromatic ring and influence the conformational preferences and chemical reactivity of the entire molecule.

Crystallographic Studies and Packing Arrangements

Crystallographic investigations of this compound have provided detailed insights into the solid-state structure and intermolecular interactions that govern the packing arrangements in the crystalline phase. X-ray diffraction studies employing advanced data collection techniques at synchrotron facilities have revealed the precise atomic positions and thermal parameters that define the three-dimensional structure of this compound. The crystallographic analysis typically involves data collection at cryogenic temperatures to minimize thermal motion and enhance the resolution of structural details, with integration and scaling performed using sophisticated software packages to ensure high-quality datasets.

The crystal structure determination process for fluorinated cyclopropane derivatives requires careful attention to potential disorder effects that can arise from the conformational flexibility of substituent groups and the possibility of multiple binding conformations. Advanced computational methods such as the Protein Data Bank Deposition and Analysis pipeline have been employed to model regions of low occupancy or substantial disorder, ensuring that the final structural models accurately represent the electron density distributions observed in the experimental diffraction data.

The unit cell parameters and space group symmetry of this compound crystals reflect the influence of both molecular shape and intermolecular interactions on the overall packing efficiency. The presence of both hydrogen bond donors and acceptors within the molecule, combined with the electrostatic effects of the fluorine substituent and the ionic character of the hydrochloride salt, creates a complex network of intermolecular forces that determine the optimal crystal packing arrangement.

Intermolecular hydrogen bonding patterns play a crucial role in stabilizing the crystal structure, with the protonated amine group serving as a hydrogen bond donor that can interact with chloride ions, neighboring amine groups, or electronegative atoms in adjacent molecules. The fluorine atom on the pyridine ring can participate in weak hydrogen bonding interactions and contribute to the overall stability of the crystal lattice through electrostatic interactions with positively charged regions of neighboring molecules.

Comparative Analysis with Related Fluorinated Cyclopropane Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related fluorinated cyclopropane derivatives that exhibit similar structural motifs but differ in substitution patterns or functional group arrangements. A systematic examination of compounds such as 1-(6-fluoropyridin-3-yl)cyclopropan-1-amine and 1-(3-fluoropyridin-2-yl)cyclopropan-1-amine reveals how the position of fluorine substitution on the pyridine ring influences molecular geometry and electronic properties.

The comparison with 1-(6-fluoropyridin-3-yl)cyclopropan-1-amine, which has the fluorine atom at the 6-position rather than the 5-position, demonstrates the significant impact of substituent position on electronic distribution and molecular conformation. The 6-position fluorine creates an ortho relationship with the pyridine nitrogen, leading to different electronic interactions and potentially altered hydrogen bonding capabilities compared to the 5-fluorinated analogue. These positional effects manifest as measurable differences in bond lengths, bond angles, and overall molecular dipole moments.

Analysis of structural data for various fluorinated cyclopropane derivatives reveals systematic trends in how fluorine substitution affects cyclopropane ring geometry and conformational preferences. The electron-withdrawing nature of fluorine generally increases the electrophilic character of the cyclopropane carbon atoms, making them more susceptible to nucleophilic attack and influencing their bonding characteristics with attached functional groups. These electronic effects are particularly pronounced in compounds containing multiple electron-withdrawing substituents, where synergistic effects can lead to substantial alterations in molecular structure and reactivity.

The comparative analysis extends to related compounds containing different halogen substituents or alternative heterocyclic ring systems, providing insights into the unique properties conferred by fluorine substitution. For example, comparison with chlorinated or brominated analogues reveals that fluorine creates distinctive electronic effects that cannot be replicated by other halogens, due to its unique combination of high electronegativity, small size, and lone pair availability for resonance interactions.

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLZHVXBRQGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Fluoropyridinyl-Substituted Alkenes

A common approach is the cyclopropanation of a vinyl-substituted fluoropyridine derivative using fluorine-containing carbenes or carbenoids. This method is supported by the general principles of fluorocyclopropane synthesis, where electrophilic fluorinated carbenes react with alkenes to form cyclopropane rings with fluorine substituents.

- Fluorine-containing carbenes (e.g., generated from sodium halodifluoroacetate salts) are electrophilic due to fluorine's electronegativity but exhibit reduced reactivity due to the +M effect of fluorine substituents.

- Electron-rich alkenes tend to give higher yields in these cyclopropanation reactions.

- Microwave irradiation in THF can accelerate these reactions, completing cyclopropanation in minutes.

This method is adaptable to pyridinyl alkenes, allowing the synthesis of fluoropyridinyl cyclopropanes as intermediates for further functionalization.

Alternative Cyclopropanation via Transition Metal Catalysis

Another approach involves transition metal-catalyzed cyclopropanation:

- Using ruthenium(II) complexes with chiral ligands to catalyze the reaction of ethyl diazoacetate with vinyl fluoropyridines, yielding stereochemically defined cyclopropanecarboxylates.

- Subsequent hydrolysis and functional group transformations convert the ester to the corresponding cyclopropanecarboxylic acid and then to cyclopropanamine derivatives.

Conversion to Cyclopropan-1-amine

Curtius Rearrangement and Reductive Amination

- The cyclopropanecarboxylic acid intermediate can be converted to an acyl azide, which upon Curtius rearrangement yields an isocyanate intermediate.

- Hydrolysis or further treatment gives the cyclopropan-1-amine.

- Reductive amination with cyclopropane aldehyde is also employed to install the amine functionality on the cyclopropane ring.

This method allows for optical resolution steps to obtain enantiomerically pure cyclopropanamine derivatives.

Amide and Hydrazide Intermediates

- Ester intermediates are converted to amides via reaction with methyl formate and ammonia.

- Amides are then treated with sodium hydroxide and sodium hypochlorite to form cyclopropanamine derivatives.

- Hydrazide intermediates can be isolated and converted stereoselectively to the desired amines.

These steps are often stereochemically controlled using chiral catalysts such as oxazaborolidine-borane complexes.

Formation of Hydrochloride Salt

The free base cyclopropan-1-amine is converted to the hydrochloride salt by treatment with aqueous hydrochloric acid or hydrogen chloride in diethyl ether.

- The reaction mixture is typically stirred at elevated temperatures (e.g., 60°C) for complete salt formation.

- The hydrochloride salt precipitates as white crystals, which are filtered, washed, and dried to yield the pure product.

Summary Table of Key Steps and Conditions

Research Findings and Considerations

- The multi-step synthesis requires careful control of stereochemistry to obtain the desired enantiomer of the cyclopropanamine.

- Use of hazardous reagents such as sodium azide and diazomethane is common but poses safety concerns; alternative safer routes are under investigation.

- Transition metal catalysis offers stereochemical control but requires expensive catalysts and ligands.

- Microwave-assisted cyclopropanation significantly reduces reaction times and improves yields.

- Conversion to hydrochloride salt is straightforward and yields stable crystalline products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced amine form.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atom or other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives.

Scientific Research Applications

Synthetic Applications

1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride serves as a versatile building block in organic synthesis:

- Pharmaceutical Development : It is utilized in the synthesis of various pharmacologically active compounds, acting as an intermediate in drug formulation processes. The compound's ability to interact with biological targets makes it useful for developing new therapeutic agents .

- Agrochemical Synthesis : The compound's unique structure allows it to be employed in creating agrochemicals, including herbicides and pesticides, which require specific molecular interactions for efficacy.

Biological Research Applications

The biological activities of this compound are under extensive investigation:

- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme activity due to its binding affinity, making it a candidate for studying enzyme kinetics and mechanisms .

- Receptor Binding Studies : The compound's structural characteristics allow it to interact with various receptors, potentially leading to insights into receptor-ligand dynamics and drug design .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuropharmacology

In neuropharmacological research, this compound was evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin receptors, indicating potential applications in treating mood disorders .

Comparison with Related Compounds

| Compound Name | Structural Feature | Application Area |

|---|---|---|

| 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine | Fluorine at the 3-position | Similar applications in pharmaceuticals |

| 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | Bromine instead of fluorine | Potentially different biological activities |

| 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine | Chlorine atom at the 5-position | Used in agrochemical formulations |

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl | C₇H₉BrClN₃ | 250.52 | 2055841-13-7 | Bromopyrimidine substituent |

| 1-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 187.64 | - | Fluorophenyl substituent |

| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 248.55 | - | Bromophenyl substituent, higher MW |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl | C₁₁H₁₃ClN₂O | 224.69 | 2138244-10-5 | Benzoxazole ring, increased complexity |

| 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl | C₁₀H₁₂FN | 165.21 | 1439897-84-3 | Fluorobenzyl substituent |

Key Observations :

- Heterocyclic vs. Aromatic Rings : Pyridine/pyrimidine rings (as in the target compound) introduce nitrogen atoms capable of hydrogen bonding, whereas benzoxazole derivatives (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)...) add oxygen and nitrogen heteroatoms, enhancing interaction diversity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility | Stability | Storage Conditions |

|---|---|---|---|

| 1-(2-Fluorophenyl)cyclopropan-1-amine HCl | Likely polar | Stable at 2–8°C | 2–8°C |

| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | Moderate in DMSO | Hygroscopic | 2–8°C |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)... HCl | Low aqueous | Light-sensitive | Room temperature |

Analysis :

- Fluorinated compounds (e.g., target compound and 1-(2-fluorophenyl)...) are expected to exhibit higher solubility in polar solvents compared to brominated analogs due to fluorine’s electronegativity and smaller atomic radius .

- Stability trends suggest that cyclopropane amines with aromatic halogens require refrigeration to prevent decomposition, whereas benzoxazole derivatives may degrade under light exposure .

Biological Activity

1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a synthetic compound that features a pyridine ring with a fluorine atom at the 5-position and a cyclopropane ring connected to an amine group. This compound, with the molecular formula C8H10ClFN2, has garnered attention in pharmaceutical research due to its potential biological activities and unique structural properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the cyclopropane structure enhances its binding affinity and selectivity towards these targets. Research indicates that fluorination can significantly influence the potency and selectivity of compounds in biological systems, often enhancing their effectiveness compared to non-fluorinated analogs .

Inhibitory Activity

Several studies have explored the inhibitory effects of this compound on different enzymes:

- Monoamine Oxidase Inhibition : A study on fluorinated phenylcyclopropylamines demonstrated that fluorination at specific positions can lead to enhanced inhibitory activity against microbial tyramine oxidase. For instance, trans-2-fluoro-2-phenylcyclopropylamine exhibited an IC50 value ten times lower than its non-fluorinated counterpart, tranylcypromine .

- Histone Deacetylase (HDAC) Inhibition : Research has shown that fluorinated derivatives can modulate HDAC activity, with varying effects based on the position of the fluorine substitution. Compounds with fluorine at strategic positions increased lipophilicity, which in turn influenced their solubility and biological activity .

Case Study 1: Fluorination Effects on Potency

In a comparative study involving various fluorinated compounds targeting HDACs, it was found that increasing fluorination generally improved potency. For example, a compound with a trifluoromethyl substituent showed superior inhibitory effects compared to its monofluorinated analogs. The IC50 values for these compounds were in the low micromolar range, indicating significant biological activity .

Case Study 2: Structural Comparisons

A study comparing this compound with similar compounds revealed that the unique positioning of the fluorine atom at the 5-position enhances its reactivity and potential therapeutic applications. For instance, 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine showed different binding affinities due to the altered electronic properties imparted by the position of the fluorine atom.

Summary of Biological Activities

Applications in Drug Development

The compound is being investigated for its role as a precursor in synthesizing drugs targeting specific diseases, particularly those involving enzyme dysregulation. Its unique properties make it a promising candidate for further development in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride?

Methodological Answer:

- Nucleophilic Substitution : React 5-fluoropyridine-2-carbaldehyde with cyclopropylamine under basic conditions (e.g., K₂CO₃) to form the imine intermediate.

- Reductive Amination : Reduce the imine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the cyclopropylamine derivative.

- Salt Formation : Treat the free amine with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity by NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can the chemical stability of this compound be evaluated under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours.

- Analysis : Use HPLC-MS to quantify degradation products. Monitor for cyclopropane ring opening (common in acidic conditions) or fluoropyridine hydrolysis (basic conditions).

- Key Metrics : Calculate half-life (t₁/₂) and identify degradation pathways via fragmentation patterns in HRMS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The cyclopropane protons (δ ~1.2–1.8 ppm) and fluoropyridine aromatic protons (δ ~7.5–8.5 ppm) are diagnostic.

- FT-IR : Confirm amine hydrochloride formation via N–H stretching (~2500–3000 cm⁻¹) and absence of free -NH₂.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt conformation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of enantiomerically pure forms?

Methodological Answer:

- Chiral Catalyst Screening : Use density functional theory (DFT) to model transition states and identify catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination.

- ICReDD Workflow : Apply quantum chemical reaction path searches (e.g., GRRM17) to predict enantioselectivity. Validate with microfluidic reactors for high-throughput experimentation .

Q. How to resolve contradictions in reported reactivity of the cyclopropane ring?

Methodological Answer:

- Controlled Reactivity Studies : Compare ring-opening reactions (e.g., with Brønsted/Lewis acids) under inert vs. aerobic conditions.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) to track bond cleavage via NMR.

- Data Reconciliation : Cross-reference results with PubChem’s reaction database to identify solvent/ligand effects causing discrepancies .

Q. What strategies enable efficient separation of diastereomers during synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) + 0.1% diethylamine.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize from toluene/ethyl acetate to enrich desired diastereomer.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to bias equilibrium .

Q. How can AI-driven tools predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- Retrosynthesis Planning : Use Pistachio/Bkms_metabolic models (e.g., SynthIA) to propose derivatives with modified fluoropyridine or cyclopropane substituents.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol.

- ADMET Prediction : Apply QSAR models (e.g., ADMETLab 2.0) to filter compounds with favorable pharmacokinetics .

Q. What experimental designs validate the compound’s role in modulating enzyme activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) to measure IC₅₀.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to resolve binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.